Benzenecarbothioic acid, 2-(phenylamino)-, S-(4-methylphenyl) ester
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Overview
Description
Benzenecarbothioic acid, 2-(phenylamino)-, S-(4-methylphenyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenecarbothioic acid moiety, a phenylamino group, and an S-(4-methylphenyl) ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 2-(phenylamino)-, S-(4-methylphenyl) ester typically involves the reaction of benzenecarbothioic acid with 2-(phenylamino) and S-(4-methylphenyl) ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 2-(phenylamino)-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Benzenecarbothioic acid, 2-(phenylamino)-, S-(4-methylphenyl) ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 2-(phenylamino)-, S-(4-methylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenecarbothioic acid, 2-(phenylamino)-, S-(4-methylphenyl) ester include other esters of benzenecarbothioic acid and derivatives with different substituents on the phenylamino or ester groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be tailored to achieve specific outcomes in various fields.
Properties
CAS No. |
61486-00-8 |
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Molecular Formula |
C20H17NOS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 2-anilinobenzenecarbothioate |
InChI |
InChI=1S/C20H17NOS/c1-15-11-13-17(14-12-15)23-20(22)18-9-5-6-10-19(18)21-16-7-3-2-4-8-16/h2-14,21H,1H3 |
InChI Key |
OWLYKGPWJNDONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
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